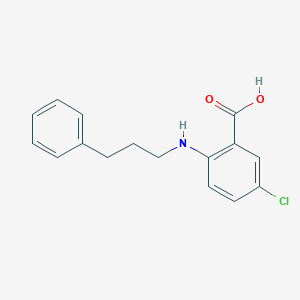
5-Chloro-2-((3-phenylpropyl)amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-((3-phenylpropyl)amino)benzoic acid is a chemical compound with the molecular weight of 289.76 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C16H16ClNO2/c17-13-8-9-15 (14 (11-13)16 (19)20)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10H2, (H,19,20) . This code provides a specific textual representation of the compound’s molecular structure. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds in similar families (benzylic halides) typically undergo reactions such as SN1 or SN2 pathways, via the resonance-stabilized carbocation .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Pharmacological Review and Applications
Chlorogenic Acid (CGA) Review : CGA, a phenolic compound found in green coffee extracts and tea, exhibits a wide range of biological and pharmacological effects, including antioxidant, anti-inflammatory, hepatoprotective, cardioprotective, neuroprotective, anti-obesity, and antihypertensive activities. Its roles in modulating lipid and glucose metabolism suggest potential therapeutic applications in treating disorders like diabetes, obesity, and cardiovascular diseases (Naveed et al., 2018).
Synthesis and Application of Benzoic Acid Derivatives : A review focusing on a novel salicylic acid derivative, highlighting its anti-inflammatory and analgesic activity via cyclooxygenase inhibition. This derivative is proposed as an alternative to conventional treatments, indicating the significance of benzoic acid derivatives in drug development (Tjahjono et al., 2022).
Antituberculosis Activity of Organotin Complexes : This review examines the antituberculosis activity of organotin complexes, demonstrating the potential of such compounds in treating tuberculosis. The study highlights the structural diversity and the relationship between the ligand environment and antituberculosis activity, pointing to the importance of further research in this area (Iqbal et al., 2015).
Mechanisms of Action and Therapeutic Potential
Pendrin Activity Inhibition : Research on pendrin, a Cl-/I-/HCO3- exchanger, indicates that certain compounds can inhibit its activity, suggesting therapeutic potential for treating hypertensive states and respiratory distress. This highlights the broader relevance of studying specific inhibitors for targeting ion transport in disease management (Bernardinelli et al., 2016).
Degradation and Stability Studies : A study on nitisinone, a triketone herbicide, and its degradation products underlines the importance of understanding the stability and degradation pathways of pharmaceutical compounds for optimizing their therapeutic use and assessing potential risks (Barchańska et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-2-(3-phenylpropylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c17-13-8-9-15(14(11-13)16(19)20)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVLOOBHYNPWNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
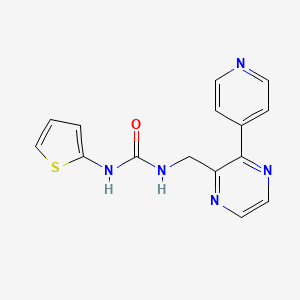

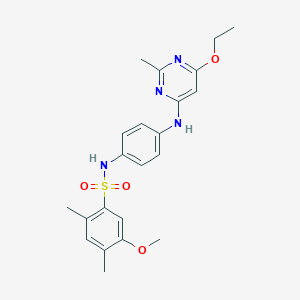
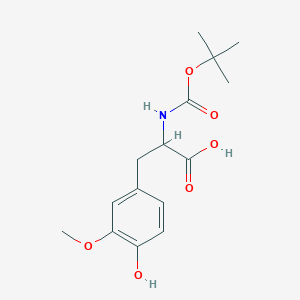
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2629954.png)

![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)
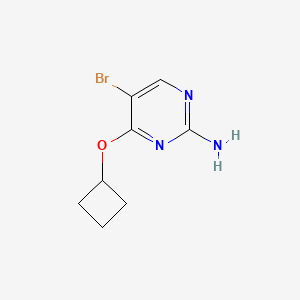
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2629961.png)
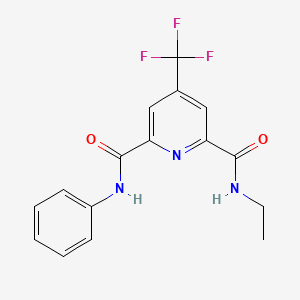
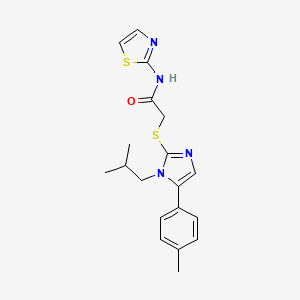

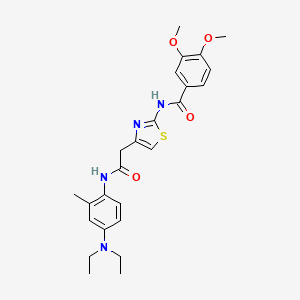
![Methyl 3-{[(5-chloro-2-methoxyphenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2629968.png)
